Unique Dual-Methoxy Substitution Pattern Establishes a Distinct SAR Node Unoccupied by Mono-Methoxy or Methyl-Substituted Analogs
The target compound is the only member of the accessible benzohydrazide–succinimide series that pairs a 4-methoxybenzohydrazide arm with a 3-methoxyphenyl N¹-substituent. Its closest purchasable analogs—N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (CAS 360784-29-8) and N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide (CAS not assigned)—each carry only a single methoxy group [1]. The 4-methylbenzohydrazide analogs (compounds 4 and 6 in Mutlaq et al., 2021) replace the methoxy with a methyl group, yielding a structurally distinct pharmacophore [2]. This dual‑methoxy architecture creates a vacant SAR node that cannot be probed by any single commercially listed alternative.
| Evidence Dimension | Substitution pattern (number and position of methoxy groups) |
|---|---|
| Target Compound Data | Two methoxy groups: 4‑OCH₃ on benzohydrazide phenyl; 3‑OCH₃ on N¹‑phenyl ring |
| Comparator Or Baseline | N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: one methoxy (4‑OCH₃ on N¹‑phenyl); N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide: one methoxy (3‑OCH₃ on N¹‑phenyl); 4-methyl analog: zero methoxy, one 4‑CH₃ |
| Quantified Difference | Two methoxy substituents vs. one or zero in all closest commercially listed comparators |
| Conditions | Catalogued compound structures; CAS registry and vendor databases |
Why This Matters
The unmatchable substitution pattern allows research groups to probe SAR space that is inaccessible with any single off‑the‑shelf analog, making the compound an irreplaceable tool for deconvoluting the contribution of dual methoxy motifs to target binding and ADME.
- [1] SpectraBase. N'-[1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]benzohydrazide. Compound ID: 7SH6O0LOgGZ. https://spectrabase.com/compound/7SH6O0LOgGZ View Source
- [2] Mutlaq, D. Z., Al-Shawi, A. A. A., & Al-Asadi, R. H. (2021). Synthesis, characterization, anticancer activity, and molecular docking of novel maleimide–succinimide derivatives. Egyptian Pharmaceutical Journal, 20(4), 303–312. View Source
